molecular formula C9H14N2O2S B13221465 3-(Aminomethyl)-N-ethylbenzenesulfonamide

3-(Aminomethyl)-N-ethylbenzenesulfonamide

Cat. No.: B13221465
M. Wt: 214.29 g/mol
InChI Key: AMCVADKBFBXXFL-UHFFFAOYSA-N
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Description

3-(aminomethyl)-n-ethylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an aminomethyl group attached to a benzene ring, which is further substituted with an ethyl group and a sulfonamide group. The unique structure of 3-(aminomethyl)-n-ethylbenzene-1-sulfonamide makes it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-n-ethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amino-substituted benzene is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: Finally, the ethyl group is introduced via an alkylation reaction using ethyl bromide and a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 3-(aminomethyl)-n-ethylbenzene-1-sulfonamide may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors for better control over reaction parameters and the use of recyclable catalysts to reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-n-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Nitro-substituted benzene derivatives.

    Reduction: Amino-substituted benzene derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(aminomethyl)-n-ethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It serves as a precursor for the synthesis of sulfonamide-based drugs, which are used to treat bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-n-ethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a similar structure but without the ethyl group.

    Sulfamethoxazole: A sulfonamide antibiotic with a different substitution pattern on the benzene ring.

    Sulfadiazine: A sulfonamide with a pyrimidine ring attached to the sulfonamide group.

Uniqueness

3-(aminomethyl)-n-ethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the ethyl group and the aminomethyl group can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-(aminomethyl)-N-ethylbenzenesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10/h3-6,11H,2,7,10H2,1H3

InChI Key

AMCVADKBFBXXFL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)CN

Origin of Product

United States

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